molecular formula C28H21BrO2 B14366205 [(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) CAS No. 92345-80-7

[(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone)

Cat. No.: B14366205
CAS No.: 92345-80-7
M. Wt: 469.4 g/mol
InChI Key: HALPBHOGYNUAIQ-UHFFFAOYSA-N
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Description

[(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) is an organobromine compound with a complex structure that includes bromine, phenyl, and methanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) typically involves a bromination reaction. One common method includes the bromination of a solution of 4,4’-diaminobiphenyl in glacial acetic acid using bromine dissolved in glacial acetic acid . The reaction conditions must be carefully controlled to ensure the correct substitution and to avoid over-bromination.

Industrial Production Methods

While specific industrial production methods for [(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification processes to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

[(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylmethanone derivatives, while oxidation and reduction reactions would produce different oxidized or reduced forms of the compound.

Scientific Research Applications

[(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) involves its interaction with molecular targets through its bromine and phenyl groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) is unique due to its combination of bromine, phenyl, and methanone groups, which confer specific chemical properties and potential applications not found in simpler compounds. Its complex structure allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

92345-80-7

Molecular Formula

C28H21BrO2

Molecular Weight

469.4 g/mol

IUPAC Name

[4-[2-(4-benzoylphenyl)-2-bromoethyl]phenyl]-phenylmethanone

InChI

InChI=1S/C28H21BrO2/c29-26(21-15-17-25(18-16-21)28(31)23-9-5-2-6-10-23)19-20-11-13-24(14-12-20)27(30)22-7-3-1-4-8-22/h1-18,26H,19H2

InChI Key

HALPBHOGYNUAIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)Br

Origin of Product

United States

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